molecular formula C21H20ClNO B221770 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol

3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol

Cat. No. B221770
M. Wt: 337.8 g/mol
InChI Key: IKORDPJNLNHIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol, also known as CPADP, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential applications in the field of breast cancer treatment and prevention.

Mechanism of Action

3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as a selective estrogen receptor modulator (SERM) and exhibits both agonistic and antagonistic effects on estrogen receptors. It selectively binds to estrogen receptors and modulates their activity, depending on the tissue and cell type. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an antagonist and blocks the effects of estrogen, which can promote the growth of breast cancer cells. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol acts as an agonist and promotes bone growth, which can prevent osteoporosis. The exact mechanism of action of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is still under investigation and requires further research.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to have various biochemical and physiological effects. In breast tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to decrease the proliferation of breast cancer cells and induce apoptosis. In bone tissue, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been shown to increase bone mineral density and prevent bone loss. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been shown to have beneficial effects on lipid metabolism and cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is its well-established synthesis method, which makes it readily available for laboratory experiments. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been extensively studied, and its potential applications in breast cancer treatment and prevention have been well documented. However, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol also has some limitations for laboratory experiments. Its mechanism of action is still not fully understood, and further research is needed to elucidate its effects on different tissues and cell types.

Future Directions

There are several future directions for research on 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol. One direction is to investigate its potential applications in other diseases, such as cardiovascular disease and osteoporosis. Another direction is to further elucidate its mechanism of action and its effects on different tissues and cell types. In addition, there is a need for the development of more potent and selective SERMs, which can have greater efficacy and fewer side effects than existing drugs. Overall, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has shown great potential for the treatment and prevention of breast cancer and other diseases, and further research is needed to fully realize its therapeutic potential.

Synthesis Methods

The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol involves the reaction between 4-chloroaniline and 1,3-diphenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol compound. The synthesis of 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol is a well-established method and has been reported in various scientific publications.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been extensively studied for its potential application in the field of breast cancer treatment and prevention. It has been shown to exhibit anti-estrogenic activity, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has also been investigated for its ability to prevent breast cancer in high-risk populations, such as women with a family history of breast cancer. In addition, 3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol has been studied for its potential applications in other diseases, such as osteoporosis and cardiovascular disease.

properties

Product Name

3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol

Molecular Formula

C21H20ClNO

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chloroanilino)-1,3-diphenylpropan-1-ol

InChI

InChI=1S/C21H20ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20-21,23-24H,15H2

InChI Key

IKORDPJNLNHIKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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